3-(Bromomethyl)-3-methylthietane 1,1-dioxide
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Overview
Description
3-(Bromomethyl)-3-methylthietane 1,1-dioxide is a chemical compound characterized by its bromomethyl group and a thietane ring with a methyl group and two oxygen atoms. This compound is of interest in various scientific and industrial applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methylthietane 1,1-dioxide as the core structure.
Bromination Reaction: The bromomethyl group is introduced through a bromination reaction, often using bromine (Br2) in the presence of a suitable catalyst or solvent.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure the selective addition of the bromomethyl group.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to maintain quality control and consistency.
Purification: Post-synthesis, the compound undergoes purification processes such as recrystallization or chromatography to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methylene group.
Substitution: Substitution reactions can replace the bromomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Methylenethietane derivatives are typical reduction products.
Substitution Products: A wide range of functionalized thietanes can be synthesized through substitution reactions.
Scientific Research Applications
3-(Bromomethyl)-3-methylthietane 1,1-dioxide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in biological processes.
Pathways: The compound may modulate signaling pathways related to cellular functions and metabolism.
Comparison with Similar Compounds
3-(Bromomethyl)benzonitrile: Similar in having a bromomethyl group but differs in the aromatic ring structure.
3-(Bromomethyl)thietane: Similar in the thietane ring but lacks the methyl group and additional oxygen atoms.
This comprehensive overview highlights the significance of 3-(Bromomethyl)-3-methylthietane 1,1-dioxide in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in various fields.
Properties
IUPAC Name |
3-(bromomethyl)-3-methylthietane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2S/c1-5(2-6)3-9(7,8)4-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEIZYHESITMPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219379-89-0 |
Source
|
Record name | 3-(bromomethyl)-3-methylthietane 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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